(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzaldehyde and 2-methylphenylamine.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding imine.
Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide, to introduce the cyano group.
Amidation: Finally, the resulting intermediate is treated with an appropriate reagent, such as acetic anhydride, to form the enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to reduce the cyano group to an amine.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (E)-3-(5-chloro-2-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Uniqueness
(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-18-9-8-16(20)11-14(18)10-15(12-21)19(23)22-17-7-5-4-6-13(17)2/h4-11H,3H2,1-2H3,(H,22,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJYMZQABYNBIY-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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